molecular formula C16H16 B095491 3-Phenylbut-2-enylbenzene CAS No. 17342-56-2

3-Phenylbut-2-enylbenzene

Cat. No. B095491
CAS RN: 17342-56-2
M. Wt: 208.3 g/mol
InChI Key: HZVVYGOMBYKZGF-UHFFFAOYSA-N
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Description

3-Phenylbut-2-enylbenzene, also known as trans-β-methylstyrene, is an organic compound with the chemical formula C11H12. It is a colorless liquid with a sweet, floral odor and is commonly used in the production of polymers, resins, and synthetic rubber. In recent years, there has been growing interest in the scientific research application of 3-Phenylbut-2-enylbenzene due to its unique chemical properties and potential for use in various fields.

Mechanism Of Action

The mechanism of action of 3-Phenylbut-2-enylbenzene is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.

Biochemical And Physiological Effects

Studies have shown that 3-Phenylbut-2-enylbenzene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, it has been shown to have potential applications in the development of new materials and polymers.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Phenylbut-2-enylbenzene in lab experiments is its unique chemical properties, which make it a valuable compound for use in various fields. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the scientific research application of 3-Phenylbut-2-enylbenzene. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new materials and polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-Phenylbut-2-enylbenzene and its potential applications in various fields.

Scientific Research Applications

The unique chemical properties of 3-Phenylbut-2-enylbenzene make it a valuable compound for use in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, it has been shown to have potential applications in the development of new materials and polymers due to its ability to form stable bonds with other molecules.

properties

CAS RN

17342-56-2

Product Name

3-Phenylbut-2-enylbenzene

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

3-phenylbut-2-enylbenzene

InChI

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-12H,13H2,1H3

InChI Key

HZVVYGOMBYKZGF-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=CCC1=CC=CC=C1)C2=CC=CC=C2

synonyms

1,3-Diphenyl-2-butene

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from phenethyltriphenylphosphonium bromide (3.48 g, 7.78 mmol, 1.0 equiv.), n-BuLi (1.6 M in hexanes, 4.9 mL, 7.78 mmol, 1.0 equiv.) and acetophenone (1.40 g, 11.7 mmol, 1.5 equiv.), 0.75 g (46%) of the title compound as a colorless oil was obtained after purification by flash chromatography on SiO2 (cyclohexane).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Yield
46%

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